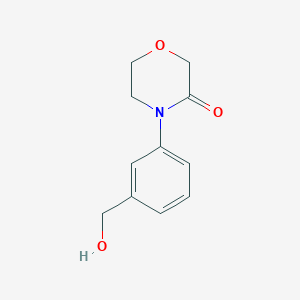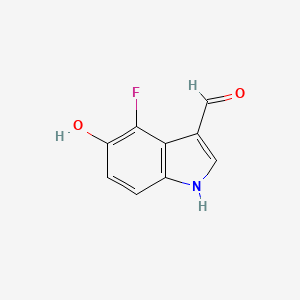
(4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol typically involves the reaction of 4-isopropyl-3-methylbenzaldehyde with thiophen-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or electronic components.
Wirkmechanismus
The mechanism of action of (4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Isopropylphenyl)(thiophen-2-yl)methanol
- (3-Methylphenyl)(thiophen-2-yl)methanol
- (4-Isopropyl-3-methylphenyl)(furan-2-yl)methanol
Uniqueness
(4-Isopropyl-3-methylphenyl)(thiophen-2-yl)methanol is unique due to the specific combination of the isopropyl, methyl, and thiophene groups attached to the phenyl ring. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C15H18OS |
|---|---|
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
(3-methyl-4-propan-2-ylphenyl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C15H18OS/c1-10(2)13-7-6-12(9-11(13)3)15(16)14-5-4-8-17-14/h4-10,15-16H,1-3H3 |
InChI-Schlüssel |
HAIJBZOQSKIXGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CS2)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)

![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)


![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)

![3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine](/img/structure/B15242396.png)




